(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans
CAS No.: 2763741-20-2
Cat. No.: VC12000039
Molecular Formula: C20H23ClN2O2
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2763741-20-2 |
---|---|
Molecular Formula | C20H23ClN2O2 |
Molecular Weight | 358.9 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C20H22N2O2.ClH/c21-11-13-9-14(10-13)22-20(23)24-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19H,9-12,21H2,(H,22,23);1H |
Standard InChI Key | LODPUWIJHJHNCB-UHFFFAOYSA-N |
SMILES | C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Canonical SMILES | C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a trans-1,3-cyclobutylamine core substituted with an aminomethyl group and protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety. The hydrochloride salt stabilizes the free amine, enhancing solubility in polar solvents . The IUPAC name, 9H-fluoren-9-ylmethyl N-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methyl]carbamate; hydrochloride, reflects its absolute configuration (1S,3R) .
Table 1: Core Structural Data
Property | Value | Source |
---|---|---|
Molecular formula | C₂₃H₂₉ClN₂O₂ | |
Molecular weight | 400.9 g/mol | |
Stereochemistry | trans (1S,3R) | |
SMILES | C1CC@HCN.Cl |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is synthesized via Fmoc protection of trans-3-(aminomethyl)cyclobutylamine. Ambeed’s protocols for analogous trans-cyclobutylamines suggest:
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Cyclobutane ring formation through [2+2] photocycloaddition or ring-closing metathesis.
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Aminomethylation via reductive amination of cyclobutanone intermediates.
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Fmoc protection using 9-fluorenylmethyl chloroformate under basic conditions .
Optimization Challenges
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Steric hindrance: The trans-cyclobutyl group complicates coupling reactions, necessitating high-temperature conditions (e.g., 110°C in DMSO) .
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Epimerization risk: Careful pH control (pH 8–9) during Fmoc deprotection prevents racemization .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits:
Spectroscopic Signatures
Applications in Peptide Science
Constrained Peptide Design
The trans-cyclobutylamine scaffold imposes rigid torsional angles (φ = −60°, ψ = −30°), mimicking β-turn structures in bioactive peptides . Watanabe Chemical’s catalog highlights similar Fmoc-protected cyclobutanes in angiotensin-converting enzyme (ACE) inhibitors .
Case Study: Antiviral Peptidomimetics
In a 2024 study, this compound was incorporated into a macrocyclic hepatitis C protease inhibitor, improving proteolytic stability by 12-fold compared to linear analogs .
Future Directions
Targeted Drug Delivery
Ongoing research explores Fmoc-mediated self-assembly of this compound into nanoparticles for mRNA vaccine adjuvants, leveraging its amphiphilic properties.
Catalytic Applications
Preliminary data suggest the cyclobutylamine moiety acts as a ligand in asymmetric hydrogenation (up to 92% ee) .
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